![molecular formula C34H30 B14341979 1,1'-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) CAS No. 97143-54-9](/img/structure/B14341979.png)
1,1'-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) is an organic compound characterized by its complex aromatic structure
Preparation Methods
The synthesis of 1,1’-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) typically involves multi-step organic reactions. One common method includes the reaction of 1,3-phenylenebis(methylene) with benzylbenzene under specific conditions. The reaction often requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize the synthesis process. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully monitored to achieve consistent product quality.
Chemical Reactions Analysis
1,1’-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene rings can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: The compound’s unique structure may offer therapeutic benefits, although further studies are needed to confirm its efficacy and safety.
Industry: It is used in the production of advanced materials, including polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,1’-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
1,1’-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) can be compared with similar compounds such as:
1,1’-[1,3-Phenylenebis(methylene)]bis(3-phenylthiourea): This compound has a similar core structure but different functional groups, leading to distinct chemical properties and applications.
1,1’-[1,3-Phenylenebis(methylene)]bis[3-(4-nitrophenyl)urea]:
The uniqueness of 1,1’-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene) lies in its specific aromatic structure and the versatility it offers in various chemical reactions and applications.
Properties
CAS No. |
97143-54-9 |
|---|---|
Molecular Formula |
C34H30 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1,3-bis[(3-benzylphenyl)methyl]benzene |
InChI |
InChI=1S/C34H30/c1-3-10-27(11-4-1)20-29-14-7-16-31(22-29)24-33-18-9-19-34(26-33)25-32-17-8-15-30(23-32)21-28-12-5-2-6-13-28/h1-19,22-23,26H,20-21,24-25H2 |
InChI Key |
HOUHRVFADJCCJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)CC3=CC(=CC=C3)CC4=CC=CC(=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



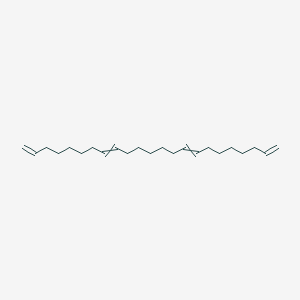

![(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one](/img/structure/B14341902.png)
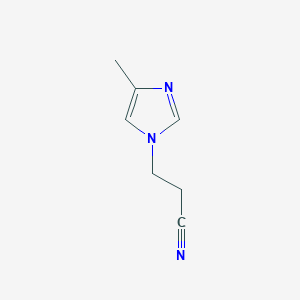
![Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-](/img/structure/B14341907.png)
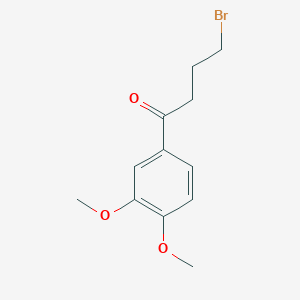
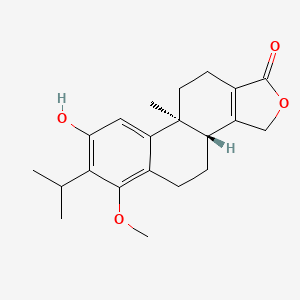
![1,1'-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14341922.png)
![Benzamide, 4-methyl-N-[(phenylamino)carbonyl]-](/img/structure/B14341931.png)
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-8-ethoxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14341942.png)
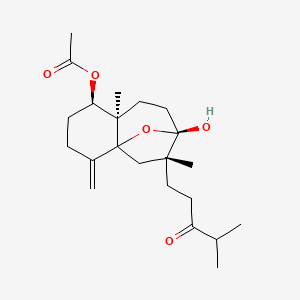
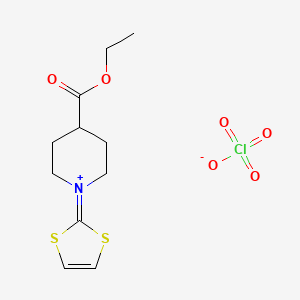
![5-[(2-Hydroxyanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B14341958.png)
